molecular formula C17H14ClNO3 B6409700 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid CAS No. 1261914-72-0

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6409700
CAS No.: 1261914-72-0
M. Wt: 315.7 g/mol
InChI Key: AJENMZQPPAFVAY-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid is a versatile chemical compound used in various scientific research fields. It is known for its unique properties, making it valuable in drug discovery, organic synthesis, and material science.

Properties

IUPAC Name

2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-15-7-4-11(9-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJENMZQPPAFVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691749
Record name 4-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-72-0
Record name 4-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds .

Scientific Research Applications

2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Chloro-3-methylbenzoic acid
  • 5-Chloro-3-methylanthranilic acid

Comparison: Compared to these similar compounds, 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid is unique due to its cyclopropylaminocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

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